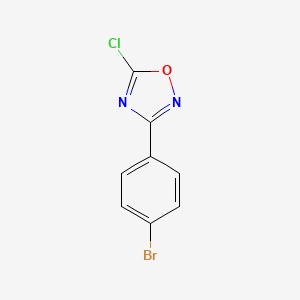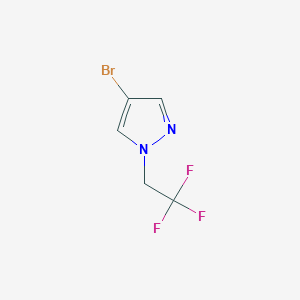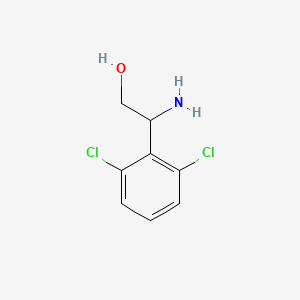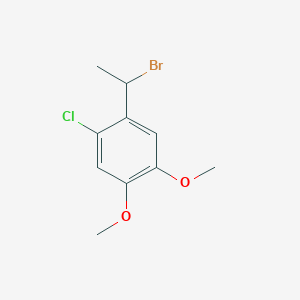
(1-Cyanoethyl)urea
Übersicht
Beschreibung
“(1-Cyanoethyl)urea” is a chemical compound . It contains 14 bonds in total, including 7 non-H bonds, 2 multiple bonds, 1 rotatable bond, 1 double bond, 1 triple bond, 1 urea (-thio) derivative, and 1 nitrile (aliphatic) .
Synthesis Analysis
The synthesis of molecules similar to “this compound”, such as cyanoethyl cellulose (CEC), has been reported. These were synthesized from cellulose in NaOH/urea aqueous solutions by a homogeneous method .
Molecular Structure Analysis
The molecular structure of “this compound” includes 1 double bond and 1 triple bond . The molecule is characterized by its bonds and the presence of a urea (-thio) derivative and a nitrile (aliphatic) .
Chemical Reactions Analysis
The reaction of cellulose with acrylonitrile in LiOH/urea aqueous solutions has been studied, which could be relevant to “this compound”. The reaction showed quick reactivity and high transfer efficiency of the etherification agent .
Wirkmechanismus
Target of Action
Urea and its derivatives are known to interact with various biological molecules, including proteins and nucleic acids .
Mode of Action
Urea is known to disrupt hydrogen bonding networks, which can affect the structure and function of biological macromolecules .
Biochemical Pathways
Urea and its derivatives can potentially influence various biochemical processes, including protein folding and DNA structure .
Pharmacokinetics
These properties are crucial in determining the bioavailability of a compound .
Result of Action
Urea and its derivatives can potentially influence the structure and function of proteins and nucleic acids .
Action Environment
Factors such as temperature, ph, and the presence of other molecules can potentially influence the action of urea and its derivatives .
Biochemische Analyse
Biochemical Properties
(1-Cyanoethyl)urea plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with urease, a nickel-dependent enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide
Cellular Effects
The effects of this compound on cellular processes are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of various signaling pathways, leading to changes in gene expression and metabolic processes . These effects are critical for understanding how this compound impacts different cell types and their functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. For example, this compound has been shown to bind to urease, inhibiting its activity and affecting the overall metabolic processes within the cell . Understanding these molecular mechanisms is essential for elucidating the compound’s role in biochemical reactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have indicated that this compound remains stable under certain conditions, but its degradation can lead to changes in its biochemical properties and effects on cells . Monitoring these temporal effects is crucial for accurate experimental outcomes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses can lead to toxicity and adverse effects. Research has shown that there are threshold effects, where the compound’s impact on cellular function changes significantly with varying dosages . Understanding these dosage effects is vital for determining safe and effective usage in experimental and therapeutic settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It plays a role in the urea cycle, where it can influence the synthesis and breakdown of urea . Additionally, this compound affects metabolic flux and metabolite levels, which are crucial for maintaining cellular homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments . Understanding these transport mechanisms is essential for predicting the compound’s effects on cellular function and its potential therapeutic applications.
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, where it exerts its biochemical effects . Studying its subcellular localization provides insights into its activity and function within the cell.
Eigenschaften
IUPAC Name |
1-cyanoethylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O/c1-3(2-5)7-4(6)8/h3H,1H3,(H3,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLYPNSSIEICLKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-[5-methyl-4-(propan-2-yl)-1,3-thiazol-2-yl]acetate](/img/structure/B1526448.png)






![4-bromo-1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1H-pyrazole](/img/structure/B1526457.png)

![4-bromo-1-[2-(ethanesulfonyl)ethyl]-1H-pyrazole](/img/structure/B1526460.png)



![1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B1526468.png)
